Costic acid Costic acid Beta-Costic acid, also known as b-costate or β-costic acid, belongs to the class of organic compounds known as eudesmane, isoeudesmane or cycloeudesmane sesquiterpenoids. These are sesquiterpenoids with a structure based on the eudesmane skeleton. Beta-Costic acid exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, Beta-costic acid is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, Beta-costic acid can be found in burdock and herbs and spices. This makes Beta-costic acid a potential biomarker for the consumption of these food products.
Brand Name: Vulcanchem
CAS No.: 3650-43-9
VCID: VC21335048
InChI: InChI=1S/C15H22O2/c1-10-5-4-7-15(3)8-6-12(9-13(10)15)11(2)14(16)17/h12-13H,1-2,4-9H2,3H3,(H,16,17)/t12-,13+,15-/m1/s1
SMILES: CC12CCCC(=C)C1CC(CC2)C(=C)C(=O)O
Molecular Formula: C15H22O2
Molecular Weight: 234.33 g/mol

Costic acid

CAS No.: 3650-43-9

VCID: VC21335048

Molecular Formula: C15H22O2

Molecular Weight: 234.33 g/mol

* For research use only. Not for human or veterinary use.

Costic acid - 3650-43-9

Description Beta-Costic acid, also known as b-costate or β-costic acid, belongs to the class of organic compounds known as eudesmane, isoeudesmane or cycloeudesmane sesquiterpenoids. These are sesquiterpenoids with a structure based on the eudesmane skeleton. Beta-Costic acid exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, Beta-costic acid is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, Beta-costic acid can be found in burdock and herbs and spices. This makes Beta-costic acid a potential biomarker for the consumption of these food products.
CAS No. 3650-43-9
Product Name Costic acid
Molecular Formula C15H22O2
Molecular Weight 234.33 g/mol
IUPAC Name 2-[(2R,4aR,8aS)-4a-methyl-8-methylidene-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]prop-2-enoic acid
Standard InChI InChI=1S/C15H22O2/c1-10-5-4-7-15(3)8-6-12(9-13(10)15)11(2)14(16)17/h12-13H,1-2,4-9H2,3H3,(H,16,17)/t12-,13+,15-/m1/s1
Standard InChIKey UJQGVDNQDFTTLZ-UHFFFAOYSA-N
Isomeric SMILES C[C@]12CCCC(=C)[C@@H]1C[C@@H](CC2)C(=C)C(=O)O
SMILES CC12CCCC(=C)C1CC(CC2)C(=C)C(=O)O
Canonical SMILES CC12CCCC(=C)C1CC(CC2)C(=C)C(=O)O
Melting Point 87-88°C
Physical Description Solid
PubChem Compound 6451579
Last Modified Aug 15 2023

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